N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex heterocyclic compound that incorporates chromene, thiazole, and isoxazole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique combination of these moieties in a single molecule makes this compound a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets in the body, leading to a range of effects . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole-containing molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to have a range of effects, including analgesic and anti-inflammatory activities .
Action Environment
The solubility of thiazole in different solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the chromene ring followed by the introduction of the thiazole and isoxazole moieties. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds containing the chromene moiety, known for their antioxidant and anticancer activities.
Thiazole Derivatives: Compounds with the thiazole ring, known for their antimicrobial and anti-inflammatory properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their anticonvulsant and anti-inflammatory activities.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of chromene, thiazole, and isoxazole moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(10-5-6-15-20-10)17-14-16-12-8-3-1-2-4-9(8)19-7-11(12)21-14/h1-6H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZOXGCYOQPZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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